molecular formula C17H14N6O2S2 B15099349 N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide

N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B15099349
M. Wt: 398.5 g/mol
InChI Key: UIQOGTZRGNMFNP-UHFFFAOYSA-N
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Description

N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core linked to a benzenesulfonamide group through a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoxaline or triazole rings .

Scientific Research Applications

N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.

    Medicine: Research focuses on its anticancer properties, exploring its ability to inhibit cancer cell growth and induce apoptosis.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of the quinoxaline, triazole, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research .

Properties

Molecular Formula

C17H14N6O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H14N6O2S2/c1-23-11-18-21-17(23)26-16-15(19-13-9-5-6-10-14(13)20-16)22-27(24,25)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)

InChI Key

UIQOGTZRGNMFNP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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